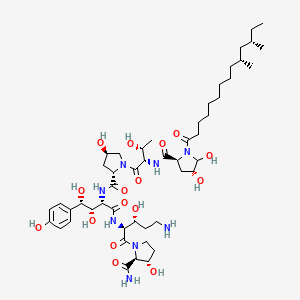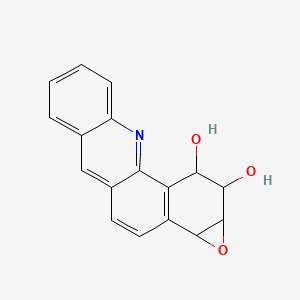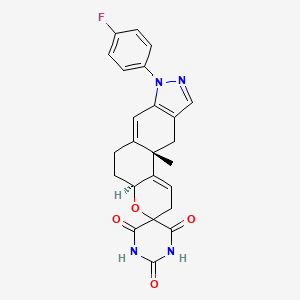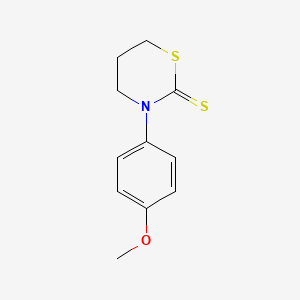
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt typically involves the hydroxylation of stearic acid. This can be achieved through the following steps:
Hydroxylation: Stearic acid is subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like hydrogen peroxide (H₂O₂).
Neutralization: The resulting 9,10-dihydroxystearic acid is then neutralized with ammonium hydroxide (NH₄OH) to form the monoammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient hydroxylation and neutralization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 9,10-diketostearic acid, 9,10-dicarboxystearic acid
Reduction: 9,10-dihydroxyoctadecane, 9,10-dihydroxyalkanes
Substitution: 9,10-dichlorostearic acid, 9,10-dibromostearic acid
Scientific Research Applications
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for understanding fatty acid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable surfactants and lubricants.
Mechanism of Action
The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt involves its interaction with lipid membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting membrane fluidity and enzyme activity. The compound may also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- 9,10-Dihydroxystearic acid
- 9,10-Diketostearic acid
Uniqueness
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt is unique due to its ammonium salt form, which enhances its solubility in water compared to its ester or free acid counterparts. This property makes it particularly useful in aqueous applications and formulations.
Properties
CAS No. |
84753-04-8 |
|---|---|
Molecular Formula |
C18H36O4.H3N C18H39NO4 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
azanium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.H3N/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);1H3 |
InChI Key |
VYYNBCZACIOXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[NH4+] |
Related CAS |
120-87-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)








